molecular formula C11H22 B15350056 4-Decene, 8-methyl-, (E)-

4-Decene, 8-methyl-, (E)-

Cat. No.: B15350056
M. Wt: 154.29 g/mol
InChI Key: SYUIBEDHXSMNSQ-BQYQJAHWSA-N
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Description

4-Decene, 8-methyl-, (E)- (CAS 62338-50-5) is an unsaturated hydrocarbon with the molecular formula C₁₁H₂₂ and a molecular weight of 154.29 g/mol. It belongs to the class of alkenes, characterized by a trans (E)-configured double bond at position 4 and a methyl substituent at carbon 8. This structural arrangement influences its physicochemical properties, including boiling point, solubility, and reactivity.

Key properties derived from computational methods (Joback and Crippen) include:

  • Boiling point (Tboil): ~180°C (estimated)
  • Critical temperature (Tc): 662.5 K
  • LogP (octanol/water partition coefficient): 5.04, indicating high hydrophobicity .

Properties

Molecular Formula

C11H22

Molecular Weight

154.29 g/mol

IUPAC Name

(E)-8-methyldec-4-ene

InChI

InChI=1S/C11H22/c1-4-6-7-8-9-10-11(3)5-2/h7-8,11H,4-6,9-10H2,1-3H3/b8-7+

InChI Key

SYUIBEDHXSMNSQ-BQYQJAHWSA-N

Isomeric SMILES

CCC/C=C/CCC(C)CC

Canonical SMILES

CCCC=CCCC(C)CC

Origin of Product

United States

Chemical Reactions Analysis

(E)-8-Methyl-4-decene: undergoes various types of chemical reactions, including:

  • Oxidation: The double bond can be oxidized to form epoxides, aldehydes, or ketones.

  • Reduction: The compound can be reduced to form alcohols or alkanes.

  • Substitution: Halogenation reactions can introduce halogen atoms (e.g., chlorine, bromine) at the double bond.

Common Reagents and Conditions:

  • Oxidation: Ozone (O₃), hydrogen peroxide (H₂O₂), and chromium-based oxidants.

  • Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst (e.g., palladium, platinum).

  • Substitution: Halogens (Cl₂, Br₂) in the presence of UV light or a catalyst.

Major Products Formed:

  • Epoxides: Formed through the oxidation of the double bond.

  • Alcohols: Resulting from the reduction of the double bond.

  • Halogenated Compounds: Produced through halogenation reactions.

Scientific Research Applications

(E)-8-Methyl-4-decene: has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.

  • Biology: Investigated for its potential biological activity and interactions with biological molecules.

  • Medicine: Explored for its therapeutic potential in drug development and as a component in pharmaceutical formulations.

  • Industry: Utilized in the production of polymers, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism by which (E)-8-Methyl-4-decene exerts its effects depends on the specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Stereoisomers

4-Decene, 3-methyl-, (E)- (CAS 62338-47-0)
  • Molecular formula : C₁₁H₂₂
  • Key differences : The methyl group is located at carbon 3 instead of 8.
  • GC retention time : 14.098 min (compared to 13.907 min for 2-Decene, 6-methyl-, (Z)-), suggesting higher polarity due to branching proximity to the double bond .
trans-4-Decene (CAS 19398-89-1)
  • Molecular formula : C₁₀H₂₀
  • Key differences : Lacks the methyl group, resulting in a lower molecular weight (140.27 g/mol).
  • Thermal properties : Vaporization enthalpy (ΔvapH) = 43.2 kJ/mol at 413 K .
  • Density : 0.74 g/cm³ at 20°C, comparable to other decene isomers .
cis-4-Decene (CAS 19398-88-0)
  • Molecular formula : C₁₀H₂₀
  • Key differences : Cis (Z) configuration of the double bond, leading to distinct spectroscopic profiles (e.g., IR and NMR shifts) and lower thermal stability compared to the trans isomer .

Functional Analogues

4-Decene, 7-methyl-, (E)-
  • Odor profile : Imparts a "creamy" aroma, as observed in cheese volatile analyses. This highlights the role of methyl positioning in sensory characteristics .
  • Comparison : The 7-methyl derivative’s sensory activity suggests that 8-methyl isomers may similarly influence flavor chemistry, though this remains unconfirmed in the literature.
1-Decene, 8-methyl- (CAS 61142-79-8)
  • Molecular formula : C₁₁H₂₂
  • Key differences : Double bond at position 1 instead of 3. This structural variation significantly alters reactivity, as terminal alkenes are more prone to polymerization .

Physicochemical and Analytical Data Comparison

Table 1: Key Properties of 4-Decene, 8-methyl-, (E)- and Analogues

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Notable Properties
4-Decene, 8-methyl-, (E)- 62338-50-5 C₁₁H₂₂ 154.29 ~180 (calculated) 0.74* High logP (5.04)
4-Decene, 3-methyl-, (E)- 62338-47-0 C₁₁H₂₂ 154.29 N/A N/A Pyrolysis product
trans-4-Decene 19398-89-1 C₁₀H₂₀ 140.27 N/A 0.74 Reference compound
cis-4-Decene 19398-88-0 C₁₀H₂₀ 140.27 N/A N/A Bioactivity studies

*Density estimated from decene isomer data .

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